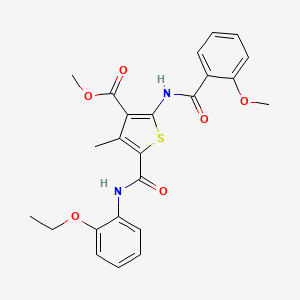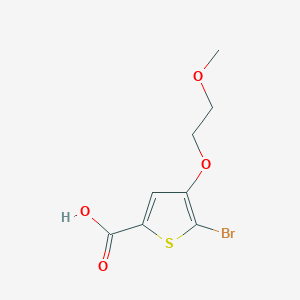
2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and an oxan-4-yloxy group attached to an aniline ring
Preparation Methods
The synthesis of 2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-amino-5-(trifluoromethyl)phenol with oxan-4-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The trifluoromethyl group and oxan-4-yloxy group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the oxan-4-yloxy group can influence its solubility and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Oxan-4-yloxy)-5-(trifluoromethyl)aniline can be compared with similar compounds such as:
4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of an aniline group.
4-Fluoro-2-[(oxan-4-yl)methoxy]aniline: This compound features a fluorine atom instead of a trifluoromethyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H14F3NO2 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-(oxan-4-yloxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)8-1-2-11(10(16)7-8)18-9-3-5-17-6-4-9/h1-2,7,9H,3-6,16H2 |
InChI Key |
CUGFNLNYUAFPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)


![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)
![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)

![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)




